molecular formula C22H23N3OS B2559602 N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide CAS No. 476458-36-3

N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide

Cat. No.: B2559602
CAS No.: 476458-36-3
M. Wt: 377.51
InChI Key: CAMMSXYAJKBNKQ-UHFFFAOYSA-N
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Description

N-[2-(2,4-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide is a heterocyclic compound featuring a thienopyrazole core substituted with a 2,4-dimethylphenyl group at the 2-position and a 3-phenylpropanamide moiety at the 3-position. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for pharmacological studies, particularly in targeting circadian rhythm regulators (e.g., CRY proteins) or metabolic pathways .

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c1-15-8-10-20(16(2)12-15)25-22(18-13-27-14-19(18)24-25)23-21(26)11-9-17-6-4-3-5-7-17/h3-8,10,12H,9,11,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMMSXYAJKBNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the thieno[3,4-c]pyrazole core, followed by functionalization to introduce the phenylpropanamide moiety. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but often include controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane .

Scientific Research Applications

N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways or inhibition of key enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the thieno[3,4-c]pyrazole scaffold but differ in substituents, leading to variations in biological activity, selectivity, and physicochemical properties. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position 3) Core Structure Key Biological Activity Molecular Weight (g/mol)
Target Compound 3-Phenylpropanamide Thieno[3,4-c]pyrazole Not reported (structural analog of CRY1 agonists) ~393.5 (estimated)
Compound 11 3,4-Dimethylbenzamide Thieno[3,4-c]pyrazole Selective CRY1 agonist (Bmal1-dLuc assay) 417.5 (exact mass)
Compound 12 Cyclopentane-carboxamide Thieno[3,4-c]pyrazole Moderately selective CRY2 agonist ~479.0 (estimated)
Compound 4 3-(4-Fluorophenyl)propanamide Pyrazole No activity reported (synthetic intermediate) ~585.6 (exact mass)

Key Findings:

Substituent Impact on Selectivity :

  • The 3,4-dimethylbenzamide group in compound 11 confers selectivity for CRY1 over CRY2, while the cyclopentane-carboxamide in compound 12 shifts preference toward CRY2 . The target compound’s 3-phenylpropanamide group, with a longer aliphatic chain and unsubstituted phenyl ring, may alter binding affinity due to increased hydrophobicity or steric effects.

Synthetic Feasibility :

  • The synthesis of similar compounds (e.g., compound 4 in ) involves coupling pyrazole intermediates with acyl chlorides or activated amides under mild conditions (yields ~67%) . This suggests the target compound could be synthesized via analogous routes.

The 3-phenylpropanamide substituent may enhance lipophilicity compared to benzamide derivatives, influencing membrane permeability .

Research Implications and Limitations

Structural Optimization :

  • Replacing the benzamide group with propanamide (as in the target compound) could balance selectivity and pharmacokinetics. However, the absence of electron-withdrawing groups (e.g., fluorine in compound 4) might reduce metabolic stability .

Unresolved Questions :

  • The role of the 2,4-dimethylphenyl group in CRY binding remains unclear. Comparative molecular docking studies with compound 11 could elucidate its contribution to target engagement .

Need for Experimental Validation :

  • Critical parameters such as IC₅₀, solubility, and in vivo efficacy remain unreported for the target compound. Future studies should prioritize these assessments.

Biological Activity

N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core fused with a phenylpropanamide moiety. The presence of the 2,4-dimethylphenyl group enhances its lipophilicity and potentially contributes to its biological activity. The molecular formula is C20H22N2OS, with a molecular weight of approximately 342.46 g/mol.

Biological Activity Overview

This compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Similar pyrazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The thieno[3,4-c]pyrazole scaffold is associated with anti-inflammatory activities. Compounds with similar structures have been shown to reduce inflammation markers in vitro.
  • PPARγ Modulation : Some derivatives of pyrazole compounds have been identified as partial agonists of the PPARγ receptor, which plays a crucial role in glucose metabolism and fat storage. This suggests potential applications in treating metabolic disorders like diabetes.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes the following steps:

  • Preparation of the Thieno[3,4-c]pyrazole Core : This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Functionalization : The core is then functionalized with the 2,4-dimethylphenyl group using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Final Coupling : The final step involves coupling the thieno[3,4-c]pyrazole intermediate with 3-phenylpropanamide under controlled reaction conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by variations in its chemical structure. A comparative analysis with other pyrazole derivatives reveals that:

  • Substituent Effects : The presence of electron-donating groups (e.g., methyl) on the phenyl ring increases lipophilicity and may enhance cellular uptake.
  • Core Modifications : Alterations in the thieno[3,4-c]pyrazole core can significantly affect binding affinity and biological efficacy.

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated various thieno[3,4-c]pyrazole derivatives for their anticancer properties against different cancer cell lines. Results indicated that compounds with similar structural features exhibited IC50 values in the low micromolar range against breast cancer cells .
  • Anti-inflammatory Activity : Research demonstrated that certain pyrazole derivatives could effectively reduce TNF-alpha levels in LPS-stimulated macrophages, indicating potential for anti-inflammatory therapies .
  • PPARγ Agonism : A series of dihydropyrano[2,3-c]pyrazoles were assessed for PPARγ activity; findings suggested that modifications to the pyrazole scaffold could yield potent partial agonists suitable for diabetes treatment .

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